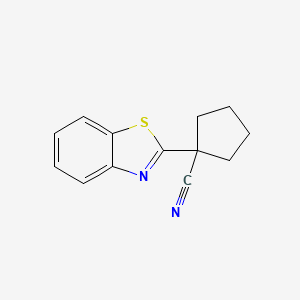

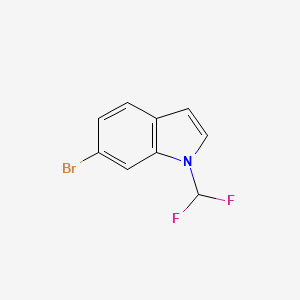

![molecular formula C6H14Cl2N2O B1529183 [1,3'-Biazetidin]-3-ol dihydrochloride CAS No. 2098031-34-4](/img/structure/B1529183.png)

[1,3'-Biazetidin]-3-ol dihydrochloride

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses, such as in medicine or industry .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. These properties can help in identifying the compound and predicting its behavior under different conditions .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A novel route to synthesize eight-membered heterocycles through a nickel-catalyzed cycloaddition reaction involving 3-Azetidinone has been demonstrated. This process, which also involves a challenging C(sp)2-C(sp)3 bond cleavage, operates at surprisingly low temperatures and yields dihydroazocine compounds. The application of this methodology enables the creation of complex heterocycles which are essential in medicinal chemistry for drug discovery and development (Puneet Kumar, Kainan Zhang, J. Louie, 2012).

Scaffold for Highly Functionalized Azetidines

Bicyclic azetidin-3-ones, derived from carbohydrates, serve as stable and divergent intermediates for synthesizing highly substituted azetidines. These compounds, which are synthesized in good yields, show potential as scaffolds for novel complex azetidines. This research underlines the versatility of azetidinones in synthesizing structurally diverse and functionally rich molecules for potential applications in chemical biology and drug design (R. Martínez, G. Fleet, 2014).

Antibacterial Potential

Research has also focused on the synthesis of monocyclic β-lactams with embedded azetidinone structures for their antibacterial properties. Through a series of synthesis steps, N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones were produced and demonstrated antibacterial activity against a range of microorganisms. This highlights the significant role of azetidinones in developing new antibacterial agents (Ali Parvez, Meshram Jyotsna, M. Youssoufi, T. Hadda, 2010).

Novel Antibacterial Agents

Azetidinylquinolones, specifically those containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, have been synthesized and evaluated for their antibacterial efficacy. The structural and stereochemical aspects of these compounds have been meticulously studied, revealing that their antibacterial activity is significantly influenced by the chirality of the azetidinyl group. These findings underscore the importance of stereochemistry in the antibacterial potency and pharmacokinetic properties of azetidinylquinolones (J. Frigola, D. Vañó, A. Torrens, A. Gómez-Gomar, E. Ortega, S. García‐Granda, 1995).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

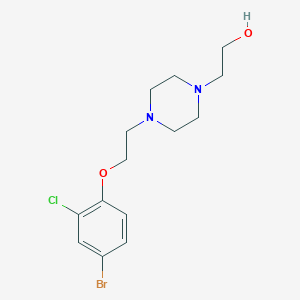

IUPAC Name |

1-(azetidin-3-yl)azetidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c9-6-3-8(4-6)5-1-7-2-5;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUIFSLZLIWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3'-Biazetidin]-3-ol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

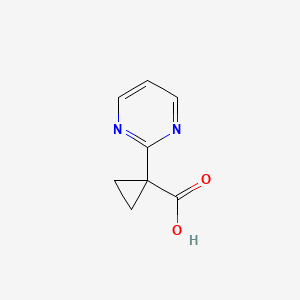

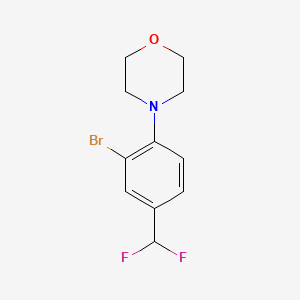

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)

![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)